3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate
Description
Properties
CAS No. |
13282-85-4 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(3-dodecoxy-2-hydroxypropyl) prop-2-enoate |
InChI |
InChI=1S/C18H34O4/c1-3-5-6-7-8-9-10-11-12-13-14-21-15-17(19)16-22-18(20)4-2/h4,17,19H,2-3,5-16H2,1H3 |
InChI Key |
GNWGMEIOPBRGJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC(COC(=O)C=C)O |
Origin of Product |
United States |
Preparation Methods
Etherification of Glycerol or 2-Hydroxypropyl Precursors with Dodecyl Alcohol
- Starting materials : Glycerol or 2,3-dihydroxypropyl derivatives and dodecanol (dodecyl alcohol).
- Reaction type : Williamson ether synthesis or acid-catalyzed etherification.
- Conditions : Typically conducted under reflux with acid catalysts (e.g., sulfuric acid) or base catalysts depending on the method.
- Outcome : Formation of 3-(dodecyloxy)-2-hydroxypropyl intermediate with a free hydroxyl group available for further modification.
Esterification with Acrylic Acid or Acryloyl Chloride
- Reagents : Acrylic acid or acryloyl chloride as the acylating agent.
- Catalysts : Commonly used catalysts include triethylamine (Et3N) as a base to neutralize HCl formed, and sometimes 4-dimethylaminopyridine (DMAP) to accelerate esterification.
- Solvents : Anhydrous dichloromethane (CH2Cl2) or acetone are frequently used to dissolve reactants.
- Temperature : Reaction temperatures range from 0 °C to room temperature (20–25 °C).
- Procedure : The hydroxypropyl ether intermediate is reacted with acrylic acid or acryloyl chloride in the presence of base and catalyst under inert atmosphere to prevent premature polymerization.
- Purification : The crude product is purified by aqueous extraction to remove catalysts and byproducts, followed by drying over magnesium sulfate and solvent removal under reduced pressure (rotary evaporation).
- Yield : Reported yields range from 70% to 90%, depending on reaction conditions and purification efficiency.
Experimental Details and Reaction Conditions
| Step | Reaction Type | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Etherification | Glycerol + Dodecanol + Acid/Base catalyst | Toluene or similar | Reflux (~110 °C) | Several hours | 80-85 | Water removal to drive reaction forward |
| 2 | Esterification | Intermediate + Acrylic acid or Acryloyl chloride + Triethylamine + DMAP | Dichloromethane | 0 to 25 °C | 12-16 hours | 70-90 | Inert atmosphere, polymerization inhibitor added |
Mechanistic Insights and Analytical Characterization
- Etherification mechanism : Nucleophilic substitution where the hydroxyl group attacks the alkyl halide or protonated alcohol intermediate, forming the ether bond.
- Esterification mechanism : Nucleophilic acyl substitution where the hydroxyl group attacks the carbonyl carbon of the acrylic acid derivative, facilitated by base to neutralize the acid byproduct.
- Polymerization inhibition : Use of inhibitors such as 4-methoxyphenol (MEHQ) during esterification to prevent premature polymerization of the acrylic double bond.
- Analytical methods :
- NMR spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of vinyl protons (5.5–6.5 ppm), ether linkages, and ester carbonyl carbons (~165 ppm).
- FT-IR spectroscopy : Characteristic ester C=O stretch around 1720 cm$$^{-1}$$, vinyl C=C stretch, and ether C–O–C vibrations.
- Mass spectrometry (ESI-MS) : Molecular ion peaks corresponding to the expected molecular weight.
- Chromatography : Flash chromatography or preparative HPLC used for purification and confirmation of product purity.
Comparative Table of Similar Compounds and Their Preparation
| Compound Name | Alkyl Chain Length | Key Differences in Preparation | Unique Features |
|---|---|---|---|
| This compound | C12 (dodecyl) | Longer alkyl chain etherification followed by acrylic esterification | Increased hydrophobicity, surfactant properties |
| 3-(Octyloxy)-2-hydroxypropyl prop-2-enoate | C8 (octyl) | Similar method but shorter alkyl chain etherification | Different solubility and polymer interaction |
| 2-Hydroxyethyl methacrylate | No alkyl ether | Direct esterification of hydroxyethyl group with methacrylic acid | More hydrophilic, widely used in polymer chemistry |
Summary of Preparation Methodology
- The synthesis of this compound is a two-step process involving:
- Formation of the dodecyloxy ether on a hydroxypropyl backbone.
- Esterification of the free hydroxyl group with acrylic acid or derivatives under mild conditions.
- Key factors influencing yield and purity include reaction temperature, catalyst choice, solvent, and rigorous exclusion of moisture and oxygen.
- Analytical characterization confirms the structure and purity, ensuring suitability for further polymerization or application development.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dodecyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(Dodecyloxy)-2-oxopropyl prop-2-enoate.
Reduction: 3-(Dodecyloxy)-2-hydroxypropyl propanol.
Substitution: 3-(Alkoxy)-2-hydroxypropyl prop-2-enoate.
Scientific Research Applications
3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the ester group can participate in esterification and transesterification reactions. The dodecyloxy group provides hydrophobic interactions, making the compound useful in amphiphilic applications.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key features of 3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate with analogous compounds:
*Calculated based on atomic composition where direct data were unavailable.
Key Findings
Hydrophobicity and Solubility
- The dodecyloxy chain in the target compound significantly increases lipophilicity compared to 2,3-dihydroxypropyl prop-2-enoate (hydrophilic) and 2-hydroxy-3-phenoxypropyl acrylate (moderate solubility) . This property makes it suitable for non-polar matrices in coatings or surfactants.
- In contrast, polyglycerol esters with multiple hydroxyl groups exhibit amphiphilic behavior, ideal for emulsification .
Reactivity and Polymerization
- Phenoxy-containing acrylates (e.g., 2-Hydroxy-3-phenoxypropyl acrylate) show enhanced UV stability due to aromatic rings, a feature absent in the dodecyloxy analog .
Biological Activity
3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article provides a detailed overview of its biological activity, including toxicity studies, metabolic pathways, and potential therapeutic uses.
Chemical Structure and Properties
This compound is an ester derived from the reaction of dodecanol and 2-hydroxypropyl methacrylate. Its structure can be represented as follows:
This compound exhibits properties typical of long-chain fatty acid esters, such as hydrophobicity and potential surfactant activity.
Toxicity Studies
- Acute Toxicity : Studies indicate that compounds with similar structures exhibit low acute toxicity. For instance, 2-Hydroxypropyl methacrylate (HPMA) has shown an LD50 greater than 2000 mg/kg in rats, suggesting that this compound may also exhibit low toxicity levels when tested under similar conditions .
- Repeated Dose Toxicity : In repeated dose studies, HPMA demonstrated a no observed effect level (NOEL) of 300 mg/kg bw/day, indicating that higher doses could lead to adverse effects such as changes in locomotor activity and hematological parameters . Similar assessments for this compound are necessary to establish its safety profile.
- Genotoxicity : Available data suggest that methacrylate compounds are generally not genotoxic. For example, HPMA tested negative in various in vitro assays, including the Ames test . Further studies on this compound would be beneficial to confirm its genotoxicity status.
Metabolism and Biotransformation
The metabolism of similar esters typically involves hydrolysis by carboxylesterases, leading to the formation of alcohols and acids. For instance, HPMA is hydrolyzed to methacrylic acid and 1,2-propanediol at physiological pH . Understanding the metabolic pathways of this compound will aid in predicting its biological fate and potential accumulation in biological systems.
Antioxidant Properties
Compounds with long-chain fatty acids often exhibit antioxidant properties. The presence of hydroxyl groups in the structure may enhance radical scavenging abilities. Studies on gallic acid indicate that phenolic compounds can protect cells from oxidative stress . Investigating the antioxidant capacity of this compound could provide insights into its potential health benefits.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Case Study on Gallic Acid Derivatives : A study demonstrated that gallic acid induced apoptosis in gastric adenocarcinoma cells through the upregulation of pro-apoptotic factors such as Fas and p53 . This finding suggests that derivatives like this compound might also influence apoptotic pathways.
- Nanoencapsulation Studies : Research on nanoencapsulation techniques for phenolic compounds has shown enhanced cytotoxicity against cancer cells while improving bioavailability . Such methodologies could be adapted for studying the delivery and efficacy of this compound in therapeutic contexts.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate to achieve high yield and purity?
- Methodological Answer : The synthesis typically involves esterification of prop-2-enoic acid with 3-(dodecyloxy)-2-hydroxypropanol. Catalysts like sulfuric acid or lipases can improve reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted dodecyl alcohol and byproducts. Monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via H NMR (e.g., ester carbonyl peak at ~170 ppm) is critical. Comparative studies on solvent polarity and temperature effects can further optimize yields .
Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- H and C NMR : Identify ester linkages (δ ~4.2–4.5 ppm for methylene adjacent to oxygen) and hydroxyl groups (δ ~2.5–3.5 ppm, broad).
- FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm) and hydroxyl (broad peak ~3200–3500 cm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHO).
- X-ray Crystallography : For crystalline derivatives, SHELX programs refine hydrogen-bonding networks and molecular packing .
Q. What are the primary research applications of this compound in material science?
- Methodological Answer : The compound’s amphiphilic structure (hydrophobic dodecyl chain + hydrophilic acrylate/hydroxyl groups) enables:
- Polymer Chemistry : As a surfactant or crosslinker in emulsion polymerization.
- Biomaterials : Fabrication of hydrogels for drug delivery, leveraging its ability to form hydrogen bonds with hydrophilic matrices .
Advanced Research Questions
Q. What methodologies are recommended for analyzing the hydrogen bonding interactions of this compound in polymeric matrices?
- Methodological Answer : Graph set analysis (GSA) categorizes hydrogen-bond motifs (e.g., chains, rings) in crystallographic data. Pair distribution function (PDF) analysis of X-ray/neutron diffraction data reveals short-range interactions in amorphous polymers. Computational tools like Gaussian or ORCA model binding energies, while experimental validation uses variable-temperature IR to track OH stretching frequency shifts .
Q. How can researchers resolve discrepancies in reported reactivity data of acrylate derivatives during copolymerization studies?
- Methodological Answer : Contradictions in polymerization kinetics (e.g., rate constants, molecular weight distributions) may arise from:
- Impurity Effects : Trace peroxides or inhibitors alter radical initiation. Use inhibitors like hydroquinone in control experiments.
- Solvent Polarity : Dielectric constants influence monomer aggregation. Compare reactivity in solvents like DMF (polar) vs. toluene (nonpolar).
- Structural Analogues : Fluorinated acrylates (e.g., 1,1,2,2,4,4,4-heptafluorobutyl prop-2-enoate) exhibit higher stability; contrast their reactivity trends with non-fluorinated systems .
Q. What strategies are employed to study the kinetics of free-radical polymerization involving this compound?
- Methodological Answer :
- Real-Time Monitoring : Use in-situ FT-IR or Raman spectroscopy to track monomer consumption.
- Pulsed Laser Polymerization (PLP) : Determines chain-length-dependent termination rates.
- Mathematical Modeling : Apply the Mayo-Lewis equation to predict copolymer composition, incorporating reactivity ratios (e.g., , ) from binary monomer systems.
- Controlled/Living Polymerization : Explore RAFT or ATRP techniques to mitigate side reactions caused by the hydroxyl group .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the hydrolytic stability of this compound in aqueous environments?
- Methodological Answer : Discrepancies may stem from:
- pH Variability : Hydrolysis rates differ in acidic (ester cleavage) vs. alkaline (saponification) conditions. Conduct stability studies across pH 2–12.
- Self-Assembly Behavior : Micelle formation in water shields ester groups, reducing hydrolysis. Use dynamic light scattering (DLS) to correlate stability with critical micelle concentration (CMC).
- Comparative Studies : Benchmark against structurally similar esters (e.g., ethyl 3-(2-methylphenyl)prop-2-enoate) to isolate steric/electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
